3-Methylpyridine-2-amidoxime
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylpyridine-2-amidoxime can be synthesized from 3-methylpyridine-2-carbonitrile through a reaction with hydroxylamine hydrochloride and triethylamine in ethanol at 80°C for 16 hours . The reaction yields N-hydroxy-3-methyl-pyridine-2-carboxamidine with a high purity of 99% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques that can be scaled up for industrial applications. The use of microwave irradiation has also been explored to enhance the efficiency and yield of amidoxime synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Methylpyridine-2-amidoxime undergoes various chemical reactions, including:
Reduction: Amidoximes can be reduced to amines under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Pb(OAc)4, Ag2CO3
Reduction: Hydrogenation catalysts
Substitution: Various nucleophiles under appropriate conditions
Major Products Formed
Oxidation: Nitriles
Reduction: Amines
Substitution: Substituted pyridine derivatives
Scientific Research Applications
3-Methylpyridine-2-amidoxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and coordination chemistry.
Medicine: Explored for its potential therapeutic properties, such as cardiotonic and antiarthritic effects.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 3-methylpyridine-2-amidoxime involves its interaction with molecular targets such as enzymes and receptors. For instance, amidoximes can be oxidized in vivo to release nitric oxide, which has various physiological effects . The compound may also inhibit specific enzymes, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
Pyridine oximes: Compounds like pyridine aldoximes and ketoximes share structural similarities with 3-methylpyridine-2-amidoxime.
Amidoximes: Other amidoximes, such as 2-pyridylamidoxime, exhibit similar chemical properties and reactivity.
Uniqueness
This compound is unique due to the presence of both a methyl group and an amidoxime group on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to release nitric oxide and its potential therapeutic applications set it apart from other similar compounds .
Properties
IUPAC Name |
N'-hydroxy-3-methylpyridine-2-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-5-3-2-4-9-6(5)7(8)10-11/h2-4,11H,1H3,(H2,8,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDFGZCCSCDNSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
690632-33-8 |
Source
|
Record name | N-Hydroxy-3-methyl-2-pyridinecarboximidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=690632-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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